Cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester is an organic compound characterized by its unique structure featuring two carboxylic acid groups and two ethyl ester groups attached to a butadiene backbone. This compound is notable for its cis configuration, which influences its chemical reactivity and physical properties. The presence of the dicarboxylic acid moiety allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
These reactions enable the compound to serve as a precursor for more complex organic molecules.
The synthesis of cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester typically involves several steps:
This multi-step synthesis allows for the efficient production of the compound from readily available starting materials.
Cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester has several applications in various fields:
Studies on the interactions of cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester with biomolecules are still emerging. Preliminary investigations suggest that its structure may allow for specific interactions with enzymes and receptors due to its ability to form hydrogen bonds and engage in hydrophobic interactions. Such properties make it a candidate for further biological evaluation.
Several compounds share structural similarities with cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cis-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester | Contains a cyclohexene ring and two carboxylates | More stable due to cyclic structure; different reactivity |
Maleic Anhydride | Unsaturated cyclic anhydride | Reactive dienophile; used in Diels-Alder reactions |
Dimethyl 4-Cyclohexene-1,2-dicarboxylate | Similar dicarboxylate structure | Different methyl esters leading to varied reactivity |
Cis-1,2,3-Tetrahydrophthalic Anhydride | Tetrahydro derivative with anhydride functionality | Different reactivity profile due to saturation |
Cis,cis-1,3-butadiene-1,4-dicarboxylic acid, diethyl ester is unique due to its specific cis configuration and dual ethyl ester functional groups that enhance its versatility in synthetic applications compared to other similar compounds. Its ability to participate in diverse